Cas no 2228772-27-6 (3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine)

3-(5-Bromo-2-fluoropyridin-3-yl)but-3-en-1-amine is a versatile bromo- and fluoro-substituted pyridine derivative, serving as a valuable intermediate in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive bromo-fluoropyridine core and an amine-terminated butenyl side chain—enable selective functionalization, making it useful for cross-coupling reactions and heterocyclic modifications. The electron-withdrawing fluorine and bromine substituents enhance its reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed transformations. The amine group offers further derivatization potential, facilitating the construction of complex molecular architectures. This compound is particularly relevant in the development of bioactive molecules, where its balanced lipophilicity and steric profile contribute to optimized drug-like properties.
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine structure
2228772-27-6 structure
商品名:3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
CAS番号:2228772-27-6
MF:C9H10BrFN2
メガワット:245.091504573822
CID:6190283
PubChem ID:165643479

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
    • EN300-1909273
    • 2228772-27-6
    • インチ: 1S/C9H10BrFN2/c1-6(2-3-12)8-4-7(10)5-13-9(8)11/h4-5H,1-3,12H2
    • InChIKey: DQCBTFUYCFYNNM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(=C1)C(=C)CCN)F

計算された属性

  • せいみつぶんしりょう: 244.00114g/mol
  • どういたいしつりょう: 244.00114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909273-2.5g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
2.5g
$2856.0 2023-09-18
Enamine
EN300-1909273-0.25g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
0.25g
$1341.0 2023-09-18
Enamine
EN300-1909273-0.05g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
0.05g
$1224.0 2023-09-18
Enamine
EN300-1909273-0.5g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
0.5g
$1399.0 2023-09-18
Enamine
EN300-1909273-1.0g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
1g
$1458.0 2023-06-02
Enamine
EN300-1909273-10g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
10g
$6266.0 2023-09-18
Enamine
EN300-1909273-1g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
1g
$1458.0 2023-09-18
Enamine
EN300-1909273-5.0g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
5g
$4226.0 2023-06-02
Enamine
EN300-1909273-10.0g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
10g
$6266.0 2023-06-02
Enamine
EN300-1909273-0.1g
3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine
2228772-27-6
0.1g
$1283.0 2023-09-18

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine 関連文献

3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amineに関する追加情報

3-(5-Bromo-2-fluoropyridin-3-yl)but-3-en-1-amine: A Comprehensive Overview

The compound 3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine is a synthetic organic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Derived from the parent structure of pyridine, this molecule incorporates a 5-bromo-2-fluoropyridin-3-yl substituent, which introduces halogen atoms at specific positions on the aromatic ring. The bromine atom at position 5 and the fluorine atom at position 2 impart distinct electronic and steric effects, making this compound particularly interesting for drug discovery research. Additionally, the but-3-en-1-amine moiety adds a degree of flexibility and reactivity to the molecule, potentially enhancing its bioavailability and target binding affinity.

Recent studies have highlighted the importance of halogenated pyridine derivatives in medicinal chemistry. For instance, compounds with bromine and fluorine substituents have shown enhanced stability and selectivity toward specific enzyme targets. The 5-bromo-2-fluoropyridin-3-yl group in this compound is believed to contribute to its potential as a lead molecule in drug development.

From a synthetic perspective, the preparation of 3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine involves multi-step organic synthesis techniques. The reaction sequence typically includes nucleophilic aromatic substitution and alkylation steps, ensuring the precise introduction of substituents at designated positions on the pyridine ring. This level of structural precision is critical for maintaining the compound's desired pharmacokinetic properties.

Biologically, this compound has demonstrated promising activity in various in vitro assays. Its pyridin-3-yl core has been implicated in interactions with enzyme inhibitors and receptor agonists, while the but-3-en-1-amine group may facilitate hydrogen bonding with biological targets. These attributes collectively suggest that this molecule could serve as a valuable tool in the development of novel therapeutic agents.

Current research trends in medicinal chemistry emphasize the optimization of lead compounds for improved efficacy and safety profiles. The 3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine molecule offers a unique combination of features that align with these goals. By leveraging computational modeling and high-throughput screening techniques, researchers can further refine the structure to enhance its therapeutic potential.

Moreover, this compound represents a case study in the rational design of heterocyclic molecules. The strategic placement of functional groups on the pyridine ring not only influences its pharmacological activity but also provides insights into the design of similar compounds for diverse applications, such as antimicrobial agents or anticancer drugs.

As the field of medicinal chemistry continues to evolve, compounds like 3-(5-bromo-2-fluoropyridin-3-yl)but-3-en-1-amine will play a pivotal role in advancing our understanding of molecular interactions and therapeutic development. Their journey from synthetic labs to clinical trials underscores the importance of rigorous research and collaboration across disciplines.

Conclusion

3-(5-Bromo-2-fluoropyridin-3-yl)but-3-en-1-amine stands as a testament to the innovative capabilities of medicinal chemistry. Its unique structure, derived from pyridine and incorporating halogen substituents, positions it at the forefront of drug discovery research. By leveraging cutting-edge methodologies and insights from recent studies, this compound holds promise for future therapeutic applications.

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